Chlorhydrate de SNAP 94847

Vue d'ensemble

Description

Le chlorhydrate de SNAP 94847 est un antagoniste hautement affinitaire et sélectif du récepteur 1 de l'hormone concentratrice de mélanine (récepteur MCH1). Il est principalement utilisé dans la recherche scientifique pour étudier les effets du blocage du récepteur MCH1, qui est impliqué dans divers processus physiologiques tels que l'anxiété, la dépression et la régulation de l'apport alimentaire .

Applications De Recherche Scientifique

SNAP 94847 hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used to study the chemical properties and reactions of MCH1 receptor antagonists.

Biology: Investigates the role of the MCH1 receptor in physiological processes such as neurogenesis and food intake regulation.

Medicine: Explores potential therapeutic applications for anxiety, depression, and obesity by blocking the MCH1 receptor.

Industry: Utilized in the development of new drugs targeting the MCH1 receptor .

Mécanisme D'action

Target of Action

SNAP 94847 hydrochloride is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1) . The MCH1 receptor is a G-protein coupled receptor involved in regulating food intake, energy balance, and body weight .

Mode of Action

SNAP 94847 hydrochloride binds with high affinity to the MCH1 receptor, displaying over 80-fold and 500-fold selectivity over α1A and D2 receptors respectively . As an antagonist, it blocks the action of the melanin-concentrating hormone at the MCH1 receptor .

Biochemical Pathways

It’s known that the mch1 receptor is involved in the regulation of feeding behavior and energy homeostasis . By blocking the MCH1 receptor, SNAP 94847 hydrochloride may influence these pathways.

Pharmacokinetics

In animal studies, SNAP 94847 hydrochloride has shown good bioavailability (59%), low plasma and blood clearances of 4.2 L/hr/kg and 3.3 L/hr/kg, respectively, and a half-life of 5.2 hours . These properties suggest that the compound is well-absorbed and persists in the body for a significant amount of time, which could enhance its therapeutic effects.

Result of Action

SNAP 94847 hydrochloride has been shown to increase neurogenesis in the dentate gyrus and decrease food-reinforced operant responding in vivo . This suggests that it may have potential applications in the treatment of conditions related to feeding behavior and possibly mood disorders .

Action Environment

The action of SNAP 94847 hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as diet, stress, and individual metabolic differences can potentially influence the compound’s efficacy and stability.

Analyse Biochimique

Biochemical Properties

SNAP 94847 hydrochloride plays a significant role in biochemical reactions by acting as an antagonist to MCHR1. It binds with high affinity to the MCHR1 receptor, with a dissociation constant (Kd) of 530 pM and an inhibition constant (Ki) of 2.2 nM . This compound exhibits minimal cross-reactivity with other G-protein-coupled receptors (GPCRs), ion channels, enzymes, and transporters . The interaction of SNAP 94847 hydrochloride with MCHR1 inhibits the receptor’s activity, thereby modulating various downstream signaling pathways.

Cellular Effects

SNAP 94847 hydrochloride influences various cellular processes by modulating MCHR1 activity. It has been shown to increase neurogenesis in the dentate gyrus and decrease food-reinforced operant responding in vivo . The compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting MCHR1, which plays a role in regulating mood, appetite, and energy homeostasis . These effects highlight the potential therapeutic applications of SNAP 94847 hydrochloride in treating conditions such as anxiety, depression, and obesity.

Molecular Mechanism

At the molecular level, SNAP 94847 hydrochloride exerts its effects by binding to the MCHR1 receptor and inhibiting its activity. This binding prevents the receptor from interacting with its natural ligand, melanin-concentrating hormone (MCH), thereby blocking the downstream signaling pathways associated with MCHR1 activation . The inhibition of MCHR1 by SNAP 94847 hydrochloride leads to changes in gene expression and enzyme activity, contributing to its observed biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SNAP 94847 hydrochloride have been observed to change over time. The compound exhibits good stability and bioavailability, with a half-life of 5.2 hours in rats . Long-term administration of SNAP 94847 hydrochloride has been shown to produce sustained effects on locomotion and neurogenesis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of SNAP 94847 hydrochloride vary with different dosages in animal models. In rats, oral administration of the compound at 20 mg/kg for 21 days resulted in a significant increase in ambulation compared to untreated animals . Higher doses of SNAP 94847 hydrochloride have been associated with exaggerated locomotor responses and increased neurogenesis . It is essential to consider the potential toxic or adverse effects at high doses to ensure safe and effective use in research and therapeutic applications.

Metabolic Pathways

SNAP 94847 hydrochloride is involved in various metabolic pathways, primarily through its interaction with MCHR1. The compound’s inhibition of MCHR1 affects the formation of myo-inositol phosphate, a key metabolite in cellular signaling . This interaction influences metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects. Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, SNAP 94847 hydrochloride is transported and distributed through various mechanisms. The compound exhibits good bioavailability and low plasma and blood clearances, indicating efficient transport and distribution . SNAP 94847 hydrochloride’s interaction with transporters and binding proteins may influence its localization and accumulation within specific tissues, affecting its overall activity and function.

Subcellular Localization

SNAP 94847 hydrochloride’s subcellular localization is primarily determined by its interaction with MCHR1. The compound’s high affinity for MCHR1 directs it to specific cellular compartments where the receptor is localized . This targeting is crucial for the compound’s activity and function, as it ensures that SNAP 94847 hydrochloride effectively inhibits MCHR1 and modulates the associated signaling pathways.

Méthodes De Préparation

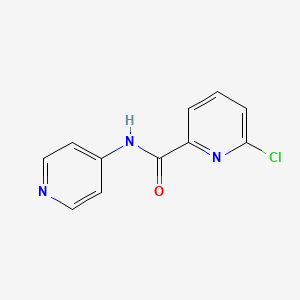

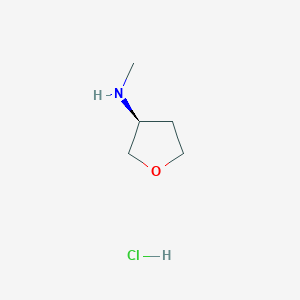

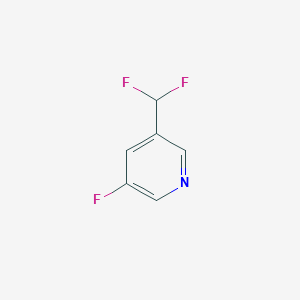

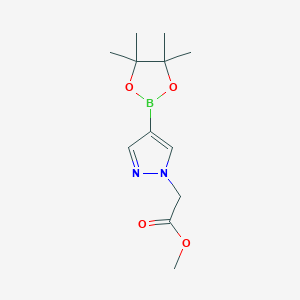

Voies de synthèse et conditions réactionnelles

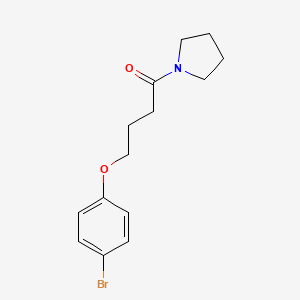

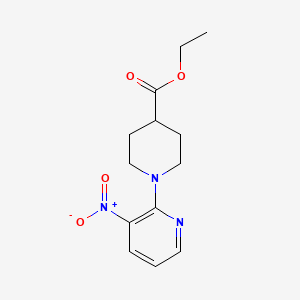

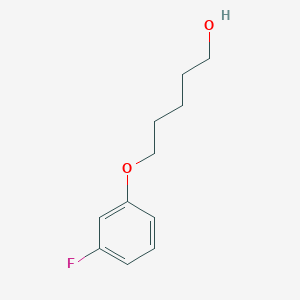

La synthèse du chlorhydrate de SNAP 94847 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l'introduction de groupes fonctionnels. La voie de synthèse comprend généralement :

- Formation de la structure de base de la pipéridine.

- Introduction du groupe difluorophénoxy.

- Couplage avec le dérivé d'aniline approprié.

- Formation finale du sel de chlorhydrate.

Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et l'éthanol, avec un contrôle minutieux de la température et du pH pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend :

- Synthèse en masse des intermédiaires de base.

- Réactions de couplage à grande échelle.

- Purification par cristallisation ou chromatographie.

- Formation du sel de chlorhydrate et conditionnement dans des conditions contrôlées pour maintenir la stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de SNAP 94847 subit diverses réactions chimiques, notamment :

Oxydation : Introduction d'atomes d'oxygène pour former des oxydes.

Réduction : Élimination d'atomes d'oxygène ou addition d'atomes d'hydrogène.

Substitution : Remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réactifs courants comprennent l'hydrure d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles en conditions acides ou basiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé pour étudier les propriétés chimiques et les réactions des antagonistes du récepteur MCH1.

Biologie : Étudie le rôle du récepteur MCH1 dans les processus physiologiques tels que la neurogenèse et la régulation de l'apport alimentaire.

Médecine : Explore les applications thérapeutiques potentielles pour l'anxiété, la dépression et l'obésité en bloquant le récepteur MCH1.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur MCH1 .

Mécanisme d'action

Le this compound exerce ses effets en se liant sélectivement au récepteur MCH1, bloquant l'action de l'hormone concentratrice de mélanine. Cette inhibition conduit à divers effets physiologiques, tels que la réduction de l'anxiété et de la dépression, la diminution de l'apport alimentaire et l'augmentation de la neurogenèse. Les cibles moléculaires et les voies impliquées comprennent le récepteur MCH1 et les voies de signalisation en aval qui régulent l'humeur et l'appétit .

Comparaison Avec Des Composés Similaires

Composés similaires

SNAP 94847 : La forme non chlorhydratée du composé.

Antagonistes du récepteur MCH1 : Autres composés qui bloquent le récepteur MCH1, tels que T-226296 et ATC0175.

Unicité

Le chlorhydrate de SNAP 94847 est unique en raison de sa haute affinité et de sa sélectivité pour le récepteur MCH1, avec une réactivité croisée minimale avec d'autres récepteurs. Cette spécificité en fait un outil précieux pour étudier le rôle du récepteur MCH1 dans divers processus physiologiques et applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

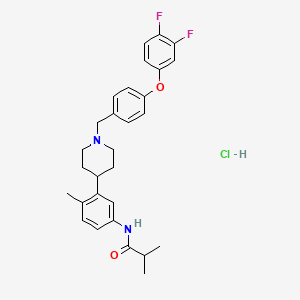

N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32F2N2O2.ClH/c1-19(2)29(34)32-23-7-4-20(3)26(16-23)22-12-14-33(15-13-22)18-21-5-8-24(9-6-21)35-25-10-11-27(30)28(31)17-25;/h4-11,16-17,19,22H,12-15,18H2,1-3H3,(H,32,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDUDFNRQKUBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(C)C)C2CCN(CC2)CC3=CC=C(C=C3)OC4=CC(=C(C=C4)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1399057.png)

![Pentanoic acid, 5-[(3-iodobenzoyl)amino]-](/img/structure/B1399059.png)

![1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride](/img/structure/B1399068.png)

acetic acid](/img/structure/B1399070.png)

![3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1399074.png)

![CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B1399078.png)